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Compound of Interest

Compound Name: R05-3335

Cat. No.: B1662637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small
molecule inhibitor R05-3335 and the heterodimeric transcription factor complex RUNX1-CBFf3,
a critical regulator of hematopoiesis and a key player in acute leukemia.

Executive Summary

R05-3335, a benzodiazepine derivative, has been identified as an inhibitor of the core binding
factor (CBF) leukemia pathway.[1][2][3] It modulates the function of the RUNX1-CBFf3
transcription factor complex, which is essential for normal blood cell development and is
frequently dysregulated in leukemia.[1][2][3] This document details the binding characteristics
of R05-3335, the experimental methodologies used to elucidate its mechanism of action, and
the associated signaling pathways. Quantitative data from key studies are presented to provide
a comprehensive overview for researchers in oncology and drug development.

Binding Site and Mechanism of Action

R05-3335 has been shown to directly interact with both the RUNX1 and CBF[ subunits of the
core binding factor complex.[4][5] However, its mechanism of inhibition is not one of complete
disruption of the RUNX1-CBF[ heterodimer.[6] Instead, evidence suggests that Ro5-3335
modulates the conformation of the complex, potentially increasing the distance between
RUNX1 and CBF.[6] This alteration is thought to interfere with the transcriptional activity of the
complex.
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Interestingly, while initial studies using a UV absorption depletion assay indicated direct binding
to both proteins, a subsequent study utilizing Nuclear Magnetic Resonance (NMR)
spectroscopy did not detect a direct interaction between R05-3335 and the Runt domain of
RUNXZ1.[7] This suggests the possibility of an indirect mechanism of action or a binding
interaction that is not readily detectable by NMR.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of Ro5-3335
from in vitro cellular assays.

Table 1: Antiproliferative Activity of Ro5-3335 in Leukemia Cell Lines

GenotypelFusion

Cell Line e IC50 (pM) Citation
ME-1 CBFB-MYH11 1.1 [6]
Kasumi-1 RUNX1-ETO 21.7 [6]
REH TEL-RUNX1 17.3 [6]

Table 2: Inhibition of Transcriptional Transactivation by Ro5-3335
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Experimental Protocols

The following sections detail the methodologies employed in the characterization of the Ro5-
3335 binding interaction with RUNX1-CBFf.

High-Throughput Screening

The initial identification of Ro5-3335 as a RUNX1-CBFf inhibitor was achieved through a
quantitative high-throughput screen of a large compound library.[1][2]

o AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based
assay was used to measure the proximity of tagged RUNX1 and CBF[3 proteins. A decrease
in the AlphaScreen signal in the presence of a compound indicated inhibition of the protein-
protein interaction.[1]

o Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay was used
as a secondary screen to confirm hits from the primary AlphaScreen. It measures the
transfer of energy between two fluorophore-labeled proteins (RUNX1 and CBFf3) when in
close proximity. Inhibition of the interaction results in a decreased FRET signal.[1][2]
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Biophysical and Biochemical Assays

UV Absorption Depletion Assay: This assay was used to demonstrate the direct binding of
R05-3335 to RUNX1 and CBFf3. The assay measures the decrease in the concentration of
R05-3335 in a solution after incubation with His-tagged RUNX1 or CBF[3 bound to a nickel
resin, followed by centrifugation. The depletion of the compound from the supernatant, as
measured by UV absorbance at 374 nm, indicates binding to the protein.[1][7][8]

Surface Plasmon Resonance (SPR): While a specific protocol for Ro5-3335 binding to
RUNX1 or CBF[ is not detailed in the primary literature, SPR was mentioned as a technique
used in the broader study, for instance, to determine the binding affinity of HIV-1 Tat to
RUNX1.[9] A typical SPR experiment would involve immobilizing one of the purified proteins
(e.g., RUNX1 or CBFp) on a sensor chip and flowing Ro5-3335 over the surface at various
concentrations to measure the binding kinetics (association and dissociation rates) and
determine the equilibrium dissociation constant (Kd).[1]

Cellular and In Vivo Assays

Reporter Gene Assays: To assess the effect of Ro5-3335 on the transcriptional activity of the
RUNX1-CBF[3 complex, luciferase reporter assays were performed.[1][8] Cells were co-
transfected with expression vectors for RUNX1 and CBFf3 along with a reporter plasmid
containing a luciferase gene under the control of a RUNX1-CBF[ target promoter, such as
the macrophage colony-stimulating factor receptor (MCSFR) promoter.[1][7][8] A decrease in
luciferase activity in the presence of Ro5-3335 indicates inhibition of the transcriptional
function of the complex.

Cell Viability Assays: The antiproliferative effects of Ro5-3335 on leukemia cell lines were
determined using assays that measure ATP levels as an indicator of cell viability.[8]

Zebrafish and Mouse Models: The in vivo efficacy of Ro5-3335 was evaluated in zebrafish
embryos, where it was shown to inhibit definitive hematopoiesis, a RUNX1-dependent
process.[3][6] Additionally, in a mouse model of CBFf3-MYH11 leukemia, R05-3335 was
found to reduce the leukemia burden.[3][6]
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The following diagram illustrates the established signaling pathway of the RUNX1-CBFf3
complex and the point of intervention by Ro5-3335.

Nucleus

Target Gene Promoter
(e.g., MCSFR)

Activates

RUNX1-CBFB
Complex

Gene
Transcription

Modulates
@ Conformation

Click to download full resolution via product page

Caption: RUNX1-CBFf signaling pathway and Ro5-3335 inhibition.

Experimental Workflow

This diagram outlines the general workflow used to identify and characterize Ro5-3335.
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Caption: Workflow for Ro5-3335 identification and characterization.
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Logical Relationship of Ro5-3335 Binding

The following diagram illustrates the proposed binding relationship of Ro5-3335 with the
RUNX1-CBF[3 complex.
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Caption: Proposed binding model of Ro5-3335 to RUNX1 and CBF[.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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